![molecular formula C20H20N2O4 B7759640 2-(3',3'-二甲基-6-硝基螺[苯并色喃-2,2'-吲哚]-1'-基)乙醇 CAS No. 5475-99-0](/img/structure/B7759640.png)

2-(3',3'-二甲基-6-硝基螺[苯并色喃-2,2'-吲哚]-1'-基)乙醇

描述

Synthesis Analysis

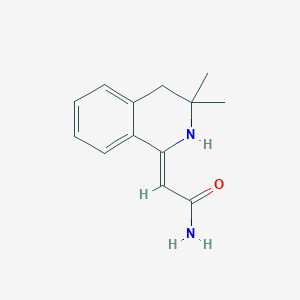

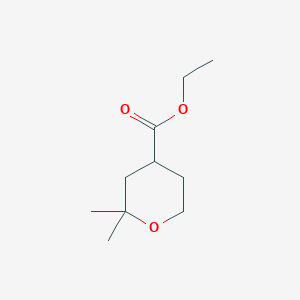

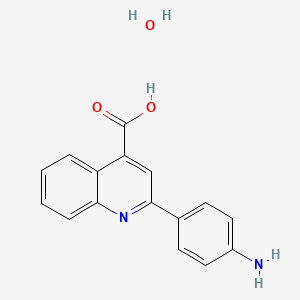

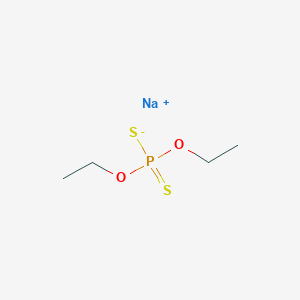

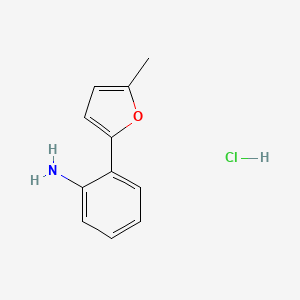

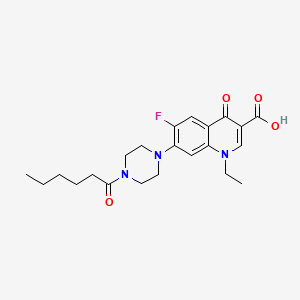

The synthesis of spiropyran-based photochromic dyes involves a three-step reaction with a sulfonate group as a water-soluble group . Moreover, N-alkyl or aryl groups of variable size are introduced into the dyes to tailor the substantivity towards wool fiber . The chemical structures are confirmed by 1H-NMR and mass spectrum .Molecular Structure Analysis

The molecular structure of “2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethanol” is complex and involves several functional groups. The structure includes a spiro[chromene-2,2’-indolin] core, which is a common feature of spiropyran-based photochromic dyes .Chemical Reactions Analysis

Upon UV irradiation, the CIE chromaticity coordinates of the photochromism wools dyed with these dyes shift from the white region to the red or blue region . A complete reset from the colored state to the colorless state can be achieved by thermal annealing .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethanol” include a molecular weight of 352.384, a density of 1.36±0.1 g/cm3 (20 ºC 760 Torr), a melting point of 164-165ºC, and water solubility of Insuluble (9.1E-5 g/L) (25 ºC) .科学研究应用

氰离子比色探针: 该化合物被用作木薯叶中氰离子的比色检测选择性探针。它在加入氰离子后显示出鲜艳的颜色变化,使其可用于食品来源中氰化物含量的定性和定量分析 (Pattaweepaiboon 等,2020).

异构体形式研究: 对该化合物的异构体形式的研究揭示了其在溶液中的行为,有助于理解其在合成中的反应性和应用 (Arsenov 等,1975).

晶体结构表征: 表征了相关螺吡喃化合物的晶体结构,提供了有关其物理和化学性质的重要信息 (Zou 等,2004).

光致变色胶乳: 该化合物被用于通过乳液聚合制备光致变色胶乳。该应用在材料科学领域具有重要意义,特别是对于对光有反应的材料 (Zhang 等,2018).

荧光聚合物纳米粒子: 它被用于制造双色光开关荧光聚合物纳米粒子,这对于生物成像和数据存储应用很有前景 (Chen 等,2017).

近红外荧光开关分子: 该化合物已被用于合成在近红外荧光开关技术中具有潜在应用的分子,这对于光学数据存储和成像非常重要 (Doddi 等,2015).

作用机制

Target of Action

The primary target of the compound, also known as 1-(2-Hydroxyethyl)-3,3-dimethylindolino-6’-nitrobenzopyrylospiran, is the atomic thin channel of a MoS2 field-effect transistor (FET) . The compound is deposited on this channel and its photoisomerization and thermal reactions are explored through the analysis of the FET property .

Mode of Action

The compound exhibits photochromic behavior, undergoing a photoisomerization reaction upon exposure to UV light . This reaction changes the compound from its spiropyran (SP) form to its merocyanine (MC) form . This change is observed as a clear shift of the threshold voltage in the drain-current vs gate-voltage plot . The compound can be reset from its MC form back to its SP form through thermal annealing . Additionally, the injection of green light can revert the FET property to its original condition .

Biochemical Pathways

The compound’s action involves the photoisomerization and thermal reaction pathways . These pathways are influenced by the compound’s interaction with the atomic thin channel of a MoS2 field-effect transistor . The photoisomerization from SP to MC is due to the upper layer molecules and the dipole moment in the surface normal direction .

Pharmacokinetics

The compound’s conversion rate in a controllable temperature range has been calculated based on the estimated activation energy of 90 kj/mol for the reset process . This suggests that the compound’s bioavailability may be influenced by temperature and other environmental factors.

Result of Action

The result of the compound’s action is a shift in the threshold voltage in the drain-current vs gate-voltage plot of a MoS2 field-effect transistor . This shift is due to the change of the compound from its SP form to its MC form . The compound’s chemical state can be maintained and switched in a designated time period, demonstrating the possibility of this system in logical operation applications .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as light and temperature . UV light triggers the compound’s photoisomerization from its SP form to its MC form . Thermal annealing or the injection of green light can revert the compound back to its SP form . The compound’s conversion rate in a controllable temperature range has been calculated, suggesting that temperature is a key factor influencing the compound’s action .

未来方向

The future directions of research on “2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethanol” and similar compounds could involve improving their water solubility and substantivity to natural fibers, which would expand their applications in the garment industry . Additionally, further exploration of the chemical reactions of photoisomerization and thermal reaction of these photochromic dyes could lead to the development of materials for optical sensors and more complex optical information processing .

属性

IUPAC Name |

2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-19(2)16-5-3-4-6-17(16)21(11-12-23)20(19)10-9-14-13-15(22(24)25)7-8-18(14)26-20/h3-10,13,23H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGJPKPQMQFZPJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80970075 | |

| Record name | 2-(3',3'-Dimethyl-6-nitrospiro[1-benzopyran-2,2'-indol]-1'(3'H)-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5475-99-0 | |

| Record name | 2-(3',3'-Dimethyl-6-nitrospiro[1-benzopyran-2,2'-indol]-1'(3'H)-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,3-Trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3H-indolium (I-)](/img/structure/B7759605.png)

![1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium-3-carboxamide;bromide](/img/structure/B7759629.png)